molecular formula C16H13Br2NO2 B3225541 Ethyl 2-(3,6-dibromo-9H-carbazol-9-yl)acetate CAS No. 124985-06-4

Ethyl 2-(3,6-dibromo-9H-carbazol-9-yl)acetate

Cat. No.: B3225541
CAS No.: 124985-06-4
M. Wt: 411.09 g/mol
InChI Key: AWSNGNNYPAMEDT-UHFFFAOYSA-N
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Description

Ethyl 2-(3,6-dibromo-9H-carbazol-9-yl)acetate is a chemical compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their unique properties, including excellent optoelectronic characteristics, high charge carrier mobility, and good environmental stability. These properties make them valuable in various scientific and industrial applications, particularly in the fields of nanodevices, rechargeable batteries, and electrochemical transistors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,6-dibromo-9H-carbazol-9-yl)acetate typically involves the bromination of carbazole followed by esterification. The process begins with the bromination of 9H-carbazole at the 3 and 6 positions using bromine or a brominating agent such as N-bromosuccinimide (NBS). The resulting 3,6-dibromo-9H-carbazole is then reacted with ethyl bromoacetate in the presence of a base like potassium carbonate (K2CO3) to form this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and esterification steps, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,6-dibromo-9H-carbazol-9-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce extended conjugated systems .

Scientific Research Applications

Ethyl 2-(3,6-dibromo-9H-carbazol-9-yl)acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(3,6-dibromo-9H-carbazol-9-yl)acetate involves its interaction with molecular targets and pathways specific to its application. In optoelectronic applications, the compound’s ability to transport charge carriers and its stability under various conditions are crucial. The bromine atoms at the 3 and 6 positions can influence the electronic properties of the carbazole core, enhancing its performance in devices like OLEDs and solar cells .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3,6-dichloro-9H-carbazol-9-yl)acetate
  • Ethyl 2-(3,6-difluoro-9H-carbazol-9-yl)acetate
  • Ethyl 2-(3,6-diiodo-9H-carbazol-9-yl)acetate

Uniqueness

Ethyl 2-(3,6-dibromo-9H-carbazol-9-yl)acetate is unique due to the presence of bromine atoms, which can significantly alter its electronic properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms provide a balance between reactivity and stability, making it a versatile compound for various applications .

Properties

IUPAC Name

ethyl 2-(3,6-dibromocarbazol-9-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Br2NO2/c1-2-21-16(20)9-19-14-5-3-10(17)7-12(14)13-8-11(18)4-6-15(13)19/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSNGNNYPAMEDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3,6-dibromocarbazole (325.0 mg, 1.0 mmol, 1 equiv) in anhydrous N,N-dimethylformamide (5 mL) was added crushed KOH (67.3 mg, 1.2 mmol, 1.2 equiv). The mixture was stirred for 30 minutes. Ethyl bromoacetate (277.2 μL, 2.5 mmol, 2.5 equiv) was added into the mixture and it was stirred at room temperature overnight. The reaction crude was diluted with ethyl acetate (30 mL) and washed with 1M HCl and water. The organic layer was dried with MgSO4 and the concentrated to afford 396.3 mg white solid as product (96.4%).
Quantity
325 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
67.3 mg
Type
reactant
Reaction Step Two
Quantity
277.2 μL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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